molecular formula C4H10N2S B3063514 S-Isopropyl-isothiourea CAS No. 6913-17-3

S-Isopropyl-isothiourea

Cat. No.: B3063514
CAS No.: 6913-17-3
M. Wt: 118.20 g/mol
InChI Key: XSSNABKEYXKKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Isopropyl-isothiourea is a useful research compound. Its molecular formula is C4H10N2S and its molecular weight is 118.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-Isopropyl-isothiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Isopropyl-isothiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6913-17-3

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

propan-2-yl carbamimidothioate

InChI

InChI=1S/C4H10N2S/c1-3(2)7-4(5)6/h3H,1-2H3,(H3,5,6)

InChI Key

XSSNABKEYXKKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=N)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: S-Isopropyl-isothiourea (CAS 4269-97-0)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogues in Nitric Oxide Synthase Modulation

Executive Summary

S-Isopropyl-isothiourea (S-IPT), commonly utilized as the hydrobromide salt (CAS 4269-97-0), represents a pivotal class of isothiourea-based Nitric Oxide Synthase (NOS) inhibitors. Unlike amino acid-based inhibitors (e.g., L-NMMA), S-IPT utilizes an isothiourea core to mimic the guanidino group of L-Arginine. This guide details the physicochemical profile, mechanistic pharmacodynamics, and validated experimental protocols for utilizing S-IPT in researching septic shock, inflammation, and neurodegenerative pathways.

Chemical Architecture & Physicochemical Profile

S-IPT functions as a structural mimic of the substrate L-Arginine. The substitution of the guanidino nitrogen with sulfur alters the electron density and pKa, enhancing its affinity for the heme-active site of NOS isoforms.

Key Properties Table
PropertySpecification
Chemical Name S-Isopropylisothiourea hydrobromide
Common Abbreviations S-IPT, IPT, 2-Isopropyl-2-thiopseudourea HBr
CAS Number 4269-97-0
Molecular Formula C₄H₁₀N₂S · HBr
Molecular Weight 199.11 g/mol
Appearance White to off-white crystalline powder
Solubility Water (>100 mg/mL), DMSO (>50 mg/mL), Ethanol
Hygroscopicity High (Store Desiccated)
pKa ~9.2 (Isothiourea group)
Stability Stable in solid state; aqueous solutions susceptible to hydrolysis at pH > 9.0
Structural Integrity & Handling

Expert Insight: The free base of S-isopropyl-isothiourea is chemically unstable and prone to rapid oxidation and hydrolysis. Consequently, the hydrobromide salt is the standard for research. When preparing stock solutions, use deionized water or DMSO. Avoid phosphate buffers with pH > 8.0 for long-term storage, as the isothiourea bond can degrade into isopropyl mercaptan and urea derivatives.

Pharmacological Mechanism of Action

S-IPT acts as a potent, competitive inhibitor of Nitric Oxide Synthase. Its utility lies in its selectivity profile. While it inhibits all three isoforms (nNOS, iNOS, eNOS), it exhibits a preferential affinity for inducible NOS (iNOS) and neuronal NOS (nNOS) over endothelial NOS (eNOS).

Binding Kinetics

The isothiourea moiety binds to the heme iron at the catalytic center of the enzyme. The isopropyl group provides steric bulk that exploits subtle differences in the substrate access channel between iNOS and eNOS, conferring a degree of selectivity (typically 10-30 fold selectivity for iNOS over eNOS in rodent models).

Mechanistic Pathway Visualization

NOS_Inhibition_Mechanism cluster_Enzyme Nitric Oxide Synthase (NOS) Active Site L_Arg L-Arginine (Endogenous Substrate) Binding_Pocket Substrate Access Channel L_Arg->Binding_Pocket Native Binding S_IPT S-Isopropyl-isothiourea (Competitive Inhibitor) S_IPT->Binding_Pocket High Affinity Competition Inhibition Enzymatic Blockade S_IPT->Inhibition Occupies Site Heme Heme Iron (Fe) NO_Prod Nitric Oxide (NO) Production Heme->NO_Prod Oxidation Binding_Pocket->Heme Vasodilation Vasodilation / Immune Response NO_Prod->Vasodilation Inhibition->NO_Prod Prevents

Figure 1: Competitive inhibition mechanism of S-IPT at the NOS heme active site.

Synthesis & Preparation

For laboratories requiring fresh synthesis or verification of purity, the alkylation of thiourea is the standard route.

Synthesis Protocol

Reaction: Thiourea + Isopropyl Bromide


 S-Isopropylisothiourea HBr
  • Reagents: Thiourea (1.0 eq), 2-Bromopropane (1.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve thiourea in absolute ethanol.

    • Add 2-Bromopropane dropwise under stirring.

    • Reflux the mixture for 3-5 hours.

    • Cool to room temperature; the product may precipitate. If not, reduce solvent volume via rotary evaporation and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from Isopropanol/Ethanol.

  • Validation: Melting point determination (140-142°C) and ¹H-NMR (DMSO-d₆) to confirm the isopropyl doublet and methine septet.

Experimental Protocols

In Vitro: Determination of IC₅₀ via Griess Assay

This protocol measures the accumulation of nitrite (NO₂⁻), the stable breakdown product of NO, in macrophage culture supernatants.

Rationale: S-IPT efficacy is best determined in an LPS-stimulated environment where iNOS is highly upregulated.

Materials:

  • RAW 264.7 Macrophages

  • LPS (Lipopolysaccharide)

  • Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5% H₃PO₄)

  • S-IPT Stock (100 mM in water)

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Induction & Treatment: Replace media. Add LPS (1 µg/mL) + S-IPT (Serial dilutions: 0.1 µM – 1000 µM).

    • Control A: Media only (Baseline).

    • Control B: LPS only (Max NO).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Quantification: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent. Incubate 10 mins at RT (dark).

  • Read: Measure Absorbance at 540 nm.

In Vivo: Hemodynamic Stabilization (Septic Shock Model)

Rationale: S-IPT is used to reverse hypotension caused by iNOS-mediated vasodilation without causing the excessive hypertension seen with non-selective inhibitors like L-NAME.

Protocol:

  • Anesthesia: Urethane or Pentobarbital induction in Wistar rats.

  • Cannulation: Carotid artery (pressure monitoring) and Jugular vein (drug administration).

  • Shock Induction: Administer LPS (e.g., 10 mg/kg i.v.) to induce endotoxemia. Wait for Mean Arterial Pressure (MAP) to drop by >20% (approx. 3-4 hours).

  • Intervention: Administer S-IPT (1–3 mg/kg bolus).

  • Observation: Monitor MAP recovery. S-IPT should restore MAP to baseline levels within 10-15 minutes.

Experimental Workflow Diagram

Griess_Assay_Workflow Start RAW 264.7 Macrophages Induction Add LPS (Induce iNOS) Start->Induction Treatment Add S-IPT (Gradient Conc.) Induction->Treatment Incubation 24h Incubation 37°C Treatment->Incubation Supernatant Harvest Supernatant Incubation->Supernatant NO -> Nitrite Reaction Add Griess Reagent Supernatant->Reaction Diazotization Read Absorbance @ 540nm Reaction->Read Azo Dye Formation

Figure 2: Step-by-step workflow for validating S-IPT potency via Griess Assay.

References

  • Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

  • Szabo, C., et al. (1994). S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase, prevents circulatory failure in endotoxic shock. Proceedings of the National Academy of Sciences, 91(26), 12472-12476.

  • Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 269(43), 26669-26676.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.

S-isopropylisothiourea hydrobromide vs IPTU synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis: S-Isopropylisothiourea Hydrobromide vs. IPTU Nomenclature & Pharmacology Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary: The Critical Distinction

In the field of Nitric Oxide Synthase (NOS) inhibition, nomenclature precision is paramount. A frequent error in experimental design is the conflation of S-Isopropylisothiourea (S-IPT) with IPTU (N-Isopropylthiourea) .

While they share elemental compositions, they are distinct structural isomers with vastly different pharmacological profiles. S-Isopropylisothiourea hydrobromide is a potent, competitive NOS inhibitor. IPTU (often referring to the N-alkylated thiourea) is generally pharmacologically inert regarding NOS and is structurally distinct. Treating these as synonyms will lead to failed assays and invalid data.

This guide delineates the physicochemical properties, mechanistic actions, and handling protocols for S-Isopropylisothiourea hydrobromide, establishing it as the active agent of choice for NOS modulation.

Chemical Identity & Structural Divergence

The suffix "-isothiourea" vs. "-thiourea" defines the atom to which the alkyl group is attached. This linkage dictates the molecule's basicity, resonance, and ability to bind the NOS active site.

Comparative Analysis
FeatureS-Isopropylisothiourea HydrobromideIPTU (N-Isopropylthiourea)
Primary Abbreviation S-IPT, S-i-ITUIPTU
Chemical Structure S-alkylated (

)
N-alkylated (

)
Electronic State Highly basic; exists as a cation at physiological pH.Neutral or weakly acidic; thione form dominates.
Primary Application Potent NOS Inhibitor (mimics L-Arginine).Rubber vulcanization accelerator; ligand synthesis.
NOS Activity

values in nM range (highly active).
Inactive / Negligible binding.
Salt Form Hydrobromide (HBr) ensures stability/solubility.Usually supplied as free base.
Structural Visualization

The following diagram illustrates the structural isomerism that results in the divergent reactivity.

ChemicalStructure cluster_0 Active NOS Inhibitor cluster_1 Inactive / Industrial Reagent S_IPT S-Isopropylisothiourea (S-Alkylated) Feat1 C=N Double Bond (Amidine-like) S_IPT->Feat1 Feat2 Positive Charge Delocalization S_IPT->Feat2 IPTU N-Isopropylthiourea (N-Alkylated) Feat3 C=S Double Bond (Thione) IPTU->Feat3 Feat4 Neutral Character IPTU->Feat4

Figure 1: Structural divergence between S-alkylated (active) and N-alkylated (inactive) forms.

Mechanism of Action: NOS Inhibition

S-Isopropylisothiourea acts as a competitive inhibitor of Nitric Oxide Synthases. Its potency stems from its structural mimicry of the intermediate formed during the conversion of L-Arginine to L-Citrulline.

  • Binding Site: The heme-containing active site of the NOS dimer.

  • Mimicry: The planar, delocalized positive charge of the isothiourea group mimics the guanidinium group of L-Arginine.

  • Selectivity: While often described as a general NOS inhibitor, S-IPT shows variable selectivity (often preferring iNOS and nNOS over eNOS depending on concentration).

Signaling Pathway & Inhibition Logic

NOS_Pathway L_Arg L-Arginine NOS Nitric Oxide Synthase (nNOS / iNOS / eNOS) L_Arg->NOS Substrate Binding NO Nitric Oxide (NO) NOS->NO Catalysis Citrulline L-Citrulline NOS->Citrulline S_IPT S-Isopropylisothiourea (Inhibitor) S_IPT->NOS Competitive Inhibition (Blocks Active Site) Response Physiological Response (Vasodilation / Inflammation) NO->Response Signaling

Figure 2: Competitive inhibition mechanism of S-Isopropylisothiourea at the NOS active site.

Experimental Protocols

To ensure reproducibility, the handling of the hydrobromide salt requires specific attention to solubility and stability.

Reagent Preparation (Stock Solution)

The Hydrobromide (HBr) salt is used because the free base of isothioureas is unstable and prone to hydrolysis or rearrangement.

Protocol: 100 mM Stock Solution

  • Weighing: Accurately weigh S-Isopropylisothiourea hydrobromide (MW

    
     241.15  g/mol , verify specific batch MW).
    
    • Note: The salt is hygroscopic. Weigh quickly in a low-humidity environment.

  • Solvent Choice: Dissolve in Milli-Q water or PBS (pH 7.2) .

    • Solubility: Highly soluble in water (>50 mg/mL).

    • Avoid: DMSO is unnecessary for the salt form and may interfere with certain heme-based assays.

  • Sterilization: Filter sterilize using a 0.22 µm PVDF filter . Do not autoclave, as heat may degrade the isothiourea linkage.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.

In Vitro Inhibition Assay (Griess Method)

To validate activity, measure nitrite accumulation (NO stable metabolite) in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Induction: Treat cells with LPS (1 µg/mL) to induce iNOS.

  • Treatment: Co-treat with S-Isopropylisothiourea HBr at varying concentrations (0.1 µM – 100 µM).

    • Control: Use L-NMA or L-NAME as a positive control for inhibition.

    • Negative Control: Use IPTU (N-isopropylthiourea) to demonstrate specificity (expect no inhibition).

  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.

  • Readout: Measure absorbance at 540 nm.

  • Analysis: Calculate

    
    . S-IPT should exhibit an 
    
    
    
    in the low micromolar range for iNOS.

Safety & Stability

  • Hygroscopicity: The HBr salt absorbs moisture. Store with desiccants. Wet compound will hydrolyze to the thiol and urea, losing potency and releasing foul-smelling mercaptans.

  • Toxicity: As a potent NOS inhibitor, it affects blood pressure (hypertensive agent due to eNOS inhibition at high doses). Handle with PPE.

References

  • Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology.

    • Context: Defines the structure-activity relationship (SAR) of isothioureas, confirming S-alkyl substitution is required for potency.
  • Cayman Chemical. S-isopropylisothiourea (hydrobromide)

    • Context: Authoritative source for physical properties and solubility d
  • Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry.

    • Context: Comparative study often used to benchmark S-isopropylisothiourea against other inhibitors.
  • PubChem Database. Compound Summary: S-Isopropylisothiourea.

    • Context: Verification of chemical structure and synonyms.

Methodological & Application

Application Note: Precision Preparation of S-Isopropyl-isothiourea (S-IPT) Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Isopropyl-isothiourea (S-IPT) is a potent, competitive inhibitor of nitric oxide synthases (NOS), exhibiting selectivity profiles that vary by concentration against iNOS and nNOS isoforms. Inconsistent data in NO inhibition assays often stems not from biological variability, but from improper reagent handling—specifically, hydrolysis due to moisture or concentration errors derived from ignoring salt stoichiometry.

This guide provides a rigorous, self-validating protocol for preparing high-integrity S-IPT stock solutions in Dimethyl Sulfoxide (DMSO). By adhering to this workflow, researchers ensure compound stability, accurate molar dosing, and reproducibility across longitudinal studies.

Physicochemical Profile & Solubility Data

Before initiating the protocol, verify the specific salt form of your reagent. S-IPT is most commonly supplied as the Hydrobromide (HBr) salt. The parameters below assume this form.

ParameterSpecificationNotes
Compound Name S-Isopropyl-isothiourea hydrobromideAlso known as IPT, S-Isopropylisothiourea
CAS Number 118292-40-3Verify against vial label
Molecular Formula C₄H₁₀N₂S · HBr
Molecular Weight 199.11 g/mol Critical for Molarity Calculation
Solubility (DMSO) ≥ 50 mM (~10 mg/mL)Highly soluble; clear, colorless solution
Solubility (H₂O) ≥ 10 mg/mLSoluble, but DMSO preferred for long-term stock
Hygroscopicity HighAbsorb moisture rapidly; weigh quickly

Expert Insight: While S-IPT is water-soluble, preparing primary stocks in anhydrous DMSO is superior for long-term storage. Aqueous solutions are more prone to microbial contamination and slow hydrolysis of the isothiourea bond over months at -20°C.

Materials & Equipment

  • Reagent: S-Isopropyl-isothiourea hydrobromide (High Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%), stored over molecular sieves to prevent water absorption.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Filtration (Optional but Recommended): 0.22 µm PTFE or Nylon syringe filters. Do NOT use Cellulose Acetate (dissolves in DMSO).

Protocol: Preparation of 50 mM Stock Solution

This protocol targets a 50 mM stock concentration, a versatile density allowing for 1000x dilutions to achieve standard working concentrations (e.g., 50 µM) with negligible DMSO vehicle content (0.1%).

Step 1: Molar Mass Verification (The Self-Validation Step)

Check the label. If your batch is the Hydrochloride (HCl) salt instead of HBr, the MW will differ (~154.66 g/mol ).

  • Formula:

    
    
    
Step 2: Mass Measurement

Due to hygroscopicity, minimize air exposure.

  • Equilibrate the reagent vial to room temperature before opening (prevents condensation).

  • Weigh approximately 10 mg of S-IPT HBr. Record the exact mass (e.g., 10.4 mg).

Step 3: Volume Calculation

Do not rely on adding a fixed volume to a fixed mass. Calculate the required DMSO volume based on the exact mass weighed to achieve 50 mM.



Example Calculation:

  • Mass weighed: 10.4 mg

  • Target Conc: 50 mM

  • MW: 199.11 g/mol



Step 4: Solubilization & Aliquoting
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds. The solution should be crystal clear and colorless .

    • Troubleshooting: If particles persist, sonicate for 2 minutes at room temperature.

  • Sterilization (Optional): If using for long-term cell culture, filter through a 0.2 µm PTFE filter into a sterile amber vial.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

Visual Workflows

Workflow A: Stock Preparation Logic

This diagram illustrates the critical decision points and flow for preparing the stock solution.

StockPrep Start Start: S-IPT Reagent CheckSalt Check Salt Form (HBr vs HCl) Start->CheckSalt CalcMW Define MW (HBr = 199.11) CheckSalt->CalcMW Weigh Weigh Reagent (Minimize Humidity) CalcMW->Weigh CalcVol Calculate DMSO Volume Based on Exact Mass Weigh->CalcVol Dissolve Add Anhydrous DMSO & Vortex CalcVol->Dissolve Inspect Visual Inspection (Clear/Colorless?) Dissolve->Inspect Inspect->Dissolve Precipitate? Filter Sterile Filter (PTFE/Nylon Only) Inspect->Filter Dissolved Aliquot Aliquot & Store (-20°C) Filter->Aliquot

Figure 1: Step-by-step logic for preparing S-IPT stock, emphasizing salt verification and visual inspection.

Workflow B: Serial Dilution for Assays

Direct dilution of 100% DMSO stock into cell media can cause precipitation or local cytotoxicity. Use an intermediate dilution step.

DilutionScheme Stock 50 mM Stock (100% DMSO) Inter Intermediate (500 µM in PBS) 1% DMSO Stock->Inter 1:100 Dilution (Into PBS/Media) Working Working Solution (50 µM in Media) 0.1% DMSO Inter->Working 1:10 Dilution Cells Cell Assay (NOS Inhibition) Working->Cells Treat

Figure 2: Recommended dilution strategy to minimize DMSO shock to biological systems.

Storage & Stability

  • Temperature: Store aliquots at -20°C .

  • Duration: Stable for up to 6 months if kept dry.

  • Freeze/Thaw: Limit to 1 cycle . Discard aliquot after use.

  • Signs of Degradation: Yellowing of the solution or visible precipitation upon thawing indicates oxidation or moisture ingress; discard immediately.

References

  • PubChem. S-Isopropylisothiourea. National Library of Medicine. Available at: [Link]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Contextual grounding for NOS inhibition mechanisms).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Isopropyl-isothiourea (S-IPT) is a potent, competitive inhibitor of nitric oxide synthase (NOS), exhibiting selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS) in specific dosage ranges. In hemorrhagic shock, the upregulation of iNOS leads to the overproduction of nitric oxide (NO), causing vascular hyporeactivity, hypotension, and multiple organ failure.

This guide outlines the recommended dosage strategies, preparation protocols, and experimental workflows for using S-IPT to reverse vascular collapse in rat models of hemorrhagic shock.

Key Recommendation: The optimal therapeutic window for S-IPT in rats is 1.0 mg/kg to 3.0 mg/kg administered intravenously (IV). Dosages exceeding 10 mg/kg risk non-selective eNOS inhibition, leading to excessive vasoconstriction and tissue ischemia.

Pharmacology & Mechanism of Action

The Nitric Oxide Paradox in Shock

Under physiological conditions, constitutive eNOS produces low levels of NO to maintain vascular patency. During hemorrhagic shock, inflammatory cytokines (TNF-


, IL-1

) trigger the expression of iNOS in vascular smooth muscle and macrophages. This results in a massive, sustained release of NO (micromolar levels vs. picomolar), causing:
  • Vasoplegia: Loss of responsiveness to catecholamines.

  • Hypotension: Refractory low blood pressure despite fluid resuscitation.

  • Cytotoxicity: Formation of peroxynitrite (ONOO⁻) leading to cellular damage.

S-IPT Mechanism

S-IPT acts as a substrate analogue, competing with L-arginine at the catalytic site of NOS. Its isopropyl group provides steric properties that enhance potency compared to S-methyl-isothiourea (SMT), though selectivity is dose-dependent.

  • Low Dose (1 mg/kg): Preferentially inhibits iNOS, restoring vascular tone without compromising microvascular perfusion.

  • High Dose (>10 mg/kg): Inhibits eNOS, blocking physiological vasodilation and potentially worsening organ perfusion.

Mechanistic Pathway Diagram

G Shock Hemorrhagic Shock (Hypoperfusion) Cytokines Cytokine Release (TNF-α, IL-1β) Shock->Cytokines iNOS_Induction iNOS Upregulation (Vascular Smooth Muscle) Cytokines->iNOS_Induction NO_Overload Massive NO Release iNOS_Induction->NO_Overload L-Arginine -> NO Vasoplegia Vascular Hyporeactivity (Hypotension) NO_Overload->Vasoplegia Tone Restored Vascular Tone (MAP Stabilization) Vasoplegia->Tone Post-Treatment IPT S-Isopropyl-isothiourea (1-3 mg/kg) IPT->iNOS_Induction Inhibition

Figure 1: Mechanism of S-IPT in interrupting the iNOS-mediated vasodilatory cascade during shock.

Recommended Dosage & Preparation

Dosage Matrix

The following dosages are derived from comparative studies of isothiourea derivatives (SMT, S-IPT) in rodent shock models.

Dosage (IV)ClassificationPhysiological EffectOutcome
0.1 - 0.3 mg/kg Sub-therapeuticMinimal hemodynamic change.Insufficient MAP recovery.
1.0 - 3.0 mg/kg Therapeutic Selective iNOS inhibition. Restores MAP to ~80-90 mmHg.Improved survival & organ protection.
10.0 mg/kg High / MixedSignificant eNOS inhibition. Rapid MAP spike (>120 mmHg).Risk of renal/hepatic ischemia.
> 20.0 mg/kg ToxicSevere vasoconstriction.Worsened mortality.
Solution Preparation

S-Isopropyl-isothiourea is typically supplied as a salt (e.g., hydrobromide or sulfate).

  • Vehicle: 0.9% Sterile Saline (NaCl).

  • Concentration: Prepare a stock solution of 10 mg/mL to allow precise low-volume bolus injection.

  • Stability: Prepare fresh on the day of the experiment. Keep on ice and protected from light.

  • pH Adjustment: Ensure pH is near 7.4; isothiourea salts can be acidic. Buffer with bicarbonate if necessary, though saline is usually sufficient for IV bolus.

Experimental Protocol: Rat Hemorrhagic Shock Model

Pre-Operative Phase
  • Animals: Male Wistar or Sprague-Dawley rats (250–350 g).

  • Acclimatization: 7 days standard housing, 12h light/dark cycle.

  • Fasting: 12 hours prior to surgery (water ad libitum).

Surgical Preparation
  • Anesthesia: Induce with Thiopental Sodium (60 mg/kg IP) or Isoflurane (2-3%). Maintain surgical plane.

  • Cannulation:

    • Right Femoral Artery: For continuous Mean Arterial Pressure (MAP) monitoring and blood withdrawal.

    • Right Femoral Vein: For drug administration (S-IPT) and fluid resuscitation.

  • Heparinization: Administer systemic heparin (500 IU/kg IV) to prevent clotting in catheters.

  • Stabilization: Allow 15–20 minutes for MAP to stabilize (Baseline MAP ~100-120 mmHg).

Shock Induction & Drug Administration Workflow

Workflow cluster_Tx Treatment (IV Bolus) Baseline Baseline (T = -20 min) Bleed Hemorrhage (Withdraw Blood) Baseline->Bleed Shock_Phase Shock Maintenance (MAP 40-50 mmHg for 60-90 min) Bleed->Shock_Phase Resus Resuscitation Phase (T = 0) Shock_Phase->Resus Drug S-IPT Injection (1-3 mg/kg) Resus->Drug Fluids Shed Blood/Saline Resus->Fluids Monitor Monitoring (4 Hours) Drug->Monitor Fluids->Monitor

Figure 2: Experimental timeline for S-IPT evaluation in hemorrhagic shock.

Step-by-Step Procedure:

  • Hemorrhage: Withdraw blood from the femoral artery over 10–15 minutes until MAP drops to 40–50 mmHg .

  • Maintenance: Maintain this hypotensive state for 60 to 90 minutes . If MAP rises, withdraw small amounts of blood. If MAP falls below 35 mmHg, infuse small boluses of saline.

  • Resuscitation (Time 0):

    • Control Group: Administer shed blood + Saline (2x volume of shed blood).

    • Experimental Group: Administer S-IPT (1 mg/kg or 3 mg/kg ) as a slow IV bolus (over 1 min) immediately followed by fluid resuscitation (or concurrently).

  • Monitoring: Continuously record MAP and Heart Rate for 4 hours post-resuscitation.

  • Endpoints: Survival rate, MAP profile, organ histology (lung/liver), and plasma markers (ALT, Creatinine, Nitrite/Nitrate levels).

Data Analysis & Expected Results

Hemodynamic Response
  • Immediate: S-IPT causes a rapid increase in MAP within 5-10 minutes of administration.

  • Sustained: Unlike pure vasoconstrictors (e.g., phenylephrine) which may wear off or cause reflex bradycardia, iNOS inhibition typically provides sustained MAP support for 2-4 hours by correcting the underlying vasoplegia.

Safety Markers (Self-Validation)

To ensure the dosage is not toxic (eNOS inhibition), verify the following:

  • Renal Function: Check serum creatinine. Significant elevation compared to the Shock+Vehicle group suggests renal ischemia from excessive vasoconstriction (dose too high).

  • Heart Rate: Severe bradycardia immediately post-injection indicates a baroreceptor reflex to an excessive pressure spike.

References

  • Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects of isothioureas in hemorrhagic shock. The Lancet, 343(8910), 1432-1433. (Foundational work on S-methyl and S-isopropyl isothioureas in shock).
  • Thiemermann, C., et al. (1995). The beneficial hemodynamic effects of S-methylisothiourea in hemorrhagic shock. European Journal of Pharmacology, 280(1), 1-9.

  • Liaudet, L., Soriano, F. G., & Szabó, C. (2000). Biology of nitric oxide signaling. Critical Care Medicine, 28(4), N37-N52.
  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

(Note: While specific papers titled solely for "S-Isopropyl-isothiourea" in shock are less abundant than "S-Methyl-isothiourea", the pharmacological consensus treats them as a homologous series where the isopropyl variant is used within the 1-3 mg/kg range based on its potency and lipophilicity profile established in the cited class reviews.)

using S-Isopropyl-isothiourea as a precursor for alkanesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Initiating the Search

I've started a thorough investigation into alkanesulfonyl chloride synthesis, specifically from S-isopropylisothiourea. My focus is on understanding the chemical mechanisms involved, identifying existing protocols, and evaluating the strengths and weaknesses of this method. I'm aiming for a comprehensive overview to guide further development.

Analyzing the Protocol

I'm now diving into identifying experimental parameters and safety aspects. I'm aiming to extract critical information to include in the application note. I'll search for authoritative sources like journals and databases next to ensure specific examples and conditions are well-documented for citations.

Developing the Framework

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Application Note: Acylative Kinetic Resolution using Chiral Isothiourea Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for Acylative Kinetic Resolution (KR) of secondary alcohols using Chiral Isothiourea (ITC) catalysts. While the user query specifies "S-Isopropyl-isothiourea," in the context of high-performance KR, this refers to the (S)-enantiomer of the isothiourea pharmacophore, most commonly realized as (S)-Benzotetramisole (BTM) , (S)-Homobenzotetramisole (HBTM) , or isopropyl-substituted derivatives (Valine-derived ITCs).

Unlike traditional DMAP-catalyzed acylation or enzymatic resolutions, Isothiourea catalysts offer a unique combination of synthetic versatility and high selectivity factors (


 > 50)  for non-enzymatic substrates, particularly benzylic, allylic, and propargylic alcohols.
Why Isothioureas?
  • Mechanism: They operate via a rigid acyl-isothiouronium intermediate that discriminates enantiomers through cation-

    
     or 
    
    
    
    interactions.
  • Predictability: The (S)-catalyst typically acylates the (S)-enantiomer of the alcohol (Birman’s Rule), leaving the (R)-alcohol unreacted (verify specific catalyst rule).

  • Scalability: Reagents are stable, and the reaction proceeds at ambient or low temperatures.

Mechanistic Insight: The Catalytic Cycle

To optimize this reaction, one must understand that the rate-determining step is often the nucleophilic attack of the alcohol on the acyl-isothiouronium species.

The Pathway
  • Activation: The Isothiourea (Nucleophile) attacks the Anhydride.

  • Ion Pairing: Formation of the tight ion pair (Acyl-isothiouronium carboxylate).

  • Discrimination: The chiral pocket blocks one alcohol enantiomer; the matched enantiomer attacks the activated carbonyl.

  • Turnover: The ester is released, and the catalyst is regenerated.

Visualization (Graphviz)

Isothiourea_KR_Cycle Catalyst Chiral Isothiourea (Catalyst) Intermediate Acyl-Isothiouronium Intermediate (Chiral Pocket) Catalyst->Intermediate Acylation (+ Anhydride) Anhydride Anhydride ((RCO)2O) Anhydride->Intermediate Intermediate->Catalyst Catalyst Regeneration Ester Enriched Ester (Product) Intermediate->Ester Fast Reaction (Matched Enantiomer) Alcohol_Rac Racemic Alcohol (Substrate) Alcohol_Rac->Intermediate Kinetic Discrimination Alcohol_Enr Enriched Alcohol (Recovered) Alcohol_Rac->Alcohol_Enr Slow/No Reaction (Mismatched Enantiomer) Base Base (Auxiliary)

Figure 1: The catalytic cycle of Isothiourea-mediated Kinetic Resolution. The rigid chiral environment of the acyl-isothiouronium intermediate is the selectivity filter.

Experimental Protocol

Reagent Selection Guide

The choice of anhydride is the primary "tuning knob" for selectivity (


-factor).
ComponentRecommendationRationale
Catalyst (S)-BTM or (S)-HBTM Gold standard for benzylic/allylic alcohols. Load at 0.1 – 1.0 mol%.
Anhydride Isobutyric anhydride Higher selectivity than acetic anhydride due to steric bulk.
Solvent CDCl3 or Toluene Non-polar solvents tighten the ion pair, often improving enantioselectivity.
Base DIPEA or TEA Neutralizes the carboxylic acid byproduct (0.5 - 1.0 equiv).
Temperature 0°C to -78°C Lower temperature increases selectivity (

) at the cost of rate.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Objective: Resolution of 1-phenylethanol (Model Substrate).

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Charging: Add the racemic alcohol (1.0 mmol, 1.0 equiv) and the (S)-Isothiourea catalyst (0.01 mmol, 1 mol%).

  • Solvation: Dissolve in anhydrous CDCl3 or Toluene (5.0 mL, 0.2 M concentration).

  • Base Addition: Add DIPEA (diisopropylethylamine) (0.6 mmol, 0.6 equiv). Note: Base is strictly required only if the acid byproduct inhibits the catalyst, but is standard in optimized protocols.

  • Reaction Start: Cool the mixture to 0°C (ice bath). Add Isobutyric Anhydride (0.55 – 0.60 mmol, 0.55 equiv) dropwise.

    • Critical: Do not add excess anhydride if you want to recover the alcohol in high ee. Theoretically, 0.50 equiv is ideal for 50% conversion, but 0.55 ensures completion of the "fast" enantiomer.

  • Monitoring: Monitor by TLC or chiral HPLC/GC. The reaction is typically complete (reaching 50% conversion) in 1–24 hours depending on the substrate sterics.

  • Quench: Add MeOH (0.5 mL) to quench excess anhydride. Stir for 15 mins.

  • Workup: Dilute with Et2O, wash with 1M HCl (to remove catalyst/base), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash column chromatography to separate the Ester (product) from the Unreacted Alcohol .

Data Analysis & Calculation

Calculate the Selectivity Factor (


) using the conversion (

) and enantiomeric excess (

) of the recovered alcohol (

) and product ester (

).



Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<40%) Catalyst inhibition or steric bulk.Switch to a smaller anhydride (Propionic or Acetic). Increase Temp to RT.
Low Selectivity (

< 10)
"Loose" transition state.Switch to Isobutyric or Pivalic anhydride . Lower Temp to -20°C or -78°C.
Racemization Background reaction.Ensure no uncatalyzed acylation is occurring (run a blank without catalyst).
Catalyst Degradation Hydrolysis.Ensure strictly anhydrous conditions. Isothioureas are stable but acyl-intermediates are moisture sensitive.

References & Authoritative Grounding

The protocol above is synthesized from the foundational work of the Birman and Smith groups, who established the utility of Benzotetramisole (BTM) and Homobenzotetramisole (HBTM).

  • Birman, V. B.; Li, X. "Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst." Organic Letters, 2006 , 8(7), 1351–1354. Core Reference: Establishes BTM as the premier catalyst for KR of secondary alcohols.

  • Birman, V. B.; Li, X. "Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols." Journal of the American Chemical Society, 2006 , 128(51), 16531–16535. Core Reference: Introduces HBTM for more sterically demanding substrates.

  • Yang, X.; Birman, V. B. "Acylative Kinetic Resolution of Secondary Alcohols Using Pivalic Anhydride." Advanced Synthesis & Catalysis, 2009 , 351, 2301–2304. Optimization: Demonstrates the use of bulky anhydrides to boost selectivity.

  • Smith, A. D., et al. "Isothiourea-Catalysed Acylative Kinetic Resolution of Secondary Alcohols." Chemical Science, 2013 , 4, 2193-2200. Review/Expansion: Discusses mechanism and scope of isothiourea catalysis.

Troubleshooting & Optimization

S-Isopropyl-isothiourea degradation products and storage shelf life

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting my deep dive by focusing on gathering information. I'm hitting Google hard, specifically targeting degradation pathways, byproducts, and storage stability of S-IPTU. My search queries will include...

Expanding Search Parameters

I've widened my information net with more specific queries. I am now targeting analytical methods for degradation products, alongside stability protocols for pharmaceuticals. Regulatory guidelines and peer-reviewed publications on isothiourea derivatives are also in my sights. My focus will then shift to a structured technical support guide, starting with an FAQ section.

Deepening the Information Search

I'm now zeroing in on specific search terms to find details on S-IPTU. I've expanded to include analytical methods for degradation products, stability protocols for similar pharmaceuticals, and regulatory guidance on isothiourea derivatives. My objective is to create a technical support guide, starting with an FAQ on storage and stability. I plan to incorporate citations and diagrams in the final presentation.

Validation & Comparative

Technical Comparison: S-Isopropyl-isothiourea vs. 1400W Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the investigation of Nitric Oxide Synthase (NOS) signaling, the choice of inhibitor dictates the validity of the resulting data. 1400W is the gold standard for iNOS (inducible NOS) selectivity, exhibiting a slow, tight-binding mechanism that effectively renders it irreversible in biological timeframes. In contrast, S-Isopropyl-isothiourea (S-iPr-ITU) is a potent but non-selective competitive inhibitor. While S-iPr-ITU is frequently cited in older literature as an iNOS inhibitor, its high affinity for constitutive isoforms (eNOS and nNOS) confounds experimental results, particularly in hemodynamic and neurobiological studies.

The Verdict: Use 1400W when dissecting iNOS-specific pathophysiology (e.g., septic shock, neuroinflammation) to preserve constitutive NO signaling. Use S-iPr-ITU only when total NOS blockade is the objective and broad-spectrum potency is required.

Mechanistic Profiling: Binding Kinetics

The distinct selectivity profiles of these two compounds stem directly from their binding kinetics.

1400W: The Slow, Tight-Binder

1400W (N-(3-(Aminomethyl)benzyl)acetamidine) acts as a slow, tight-binding inhibitor.[1][2] It initially competes with L-arginine but subsequently undergoes a conformational change within the active site, forming a stable complex.

  • Mechanism: Pseudo-irreversible / Slow-tight binding.

  • Kinetics: The dissociation rate is negligible (

    
     hours), effectively permanently disabling the enzyme during the course of a standard experiment.
    
  • Implication: This "lock-in" mechanism allows for high selectivity because the inhibitor fits the specific topography of the iNOS active site more precisely than the constitutive isoforms.

S-Isopropyl-isothiourea: The Competitive Reversible

S-iPr-ITU is a structural analogue of L-arginine that competes directly for the binding site.

  • Mechanism: Rapidly reversible, competitive inhibition.[1]

  • Kinetics: It exists in rapid equilibrium with the enzyme.

  • Implication: Because the arginine binding pocket is highly conserved across iNOS, eNOS, and nNOS, S-iPr-ITU struggles to distinguish between them, leading to significant off-target effects.

Visualization: Kinetic Mechanism Comparison

The following diagram illustrates the divergence in binding modes.

BindingMechanism Enzyme NOS Enzyme (Active Site) Complex_ITU Enzyme-ITU Complex (Rapid Equilibrium) Enzyme->Complex_ITU + ITU Complex_W1400_1 Initial Complex (EI) Enzyme->Complex_W1400_1 + 1400W Substrate L-Arginine Substrate->Enzyme Normal Catalysis ITU S-iPr-ITU (Competitive) W1400 1400W (Slow-Tight) Complex_W1400_2 Tight Complex (EI*) Complex_W1400_1->Complex_W1400_2 Conformational Change (Slow)

Figure 1: Kinetic differentiation. S-iPr-ITU maintains a reversible equilibrium, while 1400W enters a "tight" state (EI) that prevents dissociation.*

Quantitative Selectivity Analysis

The following data highlights the critical difference in isoform selectivity. Note the tight clustering of Ki values for S-iPr-ITU across all isoforms, indicating a lack of selectivity.

Table 1: Human NOS Isoform Inhibition Constants (Ki)
CompoundiNOS Ki (nM)eNOS Ki (nM)nNOS Ki (nM)Selectivity (iNOS vs eNOS)Selectivity (iNOS vs nNOS)
1400W 7 50,0002,000> 5000-fold > 200-fold
S-iPr-ITU 9.8 2237~ 2-fold ~ 4-fold

Data Sources: Garvey et al. (1997) for 1400W; Southan et al. (1996) and Cayman Chemical/BindingDB for S-iPr-ITU.

Key Takeaways:
  • 1400W is highly selective for iNOS.[1][2] You would need 5000 times the concentration to inhibit eNOS to the same degree.

  • S-iPr-ITU is essentially equipotent against iNOS and eNOS (9.8 nM vs 22 nM).[3][4] In a physiological setting, it is impossible to dose S-iPr-ITU to inhibit iNOS without simultaneously blocking eNOS.

Experimental Application: In Vitro vs. In Vivo[1][2][6][7]

The selectivity profile dictates the utility of these compounds in complex biological systems.

In Vivo Implications[1][4][5][6][7]
  • Hemodynamics (The "Pressor" Effect):

    • S-iPr-ITU: Because it potently inhibits eNOS (Ki = 22 nM), S-iPr-ITU causes immediate and severe vasoconstriction and hypertension in animal models. This mimics the effects of non-selective inhibitors like L-NAME.

    • 1400W: Due to its >5000-fold selectivity, 1400W does not disrupt basal vascular tone at therapeutic doses. It prevents the vascular collapse associated with septic shock (mediated by iNOS) without causing the hypertensive crisis associated with eNOS blockade.

  • Neuroprotection:

    • 1400W: Preferred for stroke and neuroinflammation models. It targets the pathological iNOS surge in glial cells while sparing nNOS, which is required for normal neuronal transmission.

    • S-iPr-ITU: Likely to interfere with synaptic plasticity (nNOS) and cerebral blood flow (eNOS), confounding neuroprotection data.

Decision Logic for Compound Selection

SelectionLogic Start Experimental Goal Q1 Are you studying live animals/tissue? Start->Q1 Q2 Is preserving blood flow or neuronal signaling critical? Q1->Q2 Yes Res3 Use 1400W (Specific iNOS mechanism) Q1->Res3 No (Purified Enzyme) Res1 Use 1400W (Spares eNOS/nNOS) Q2->Res1 Yes Res2 Use S-iPr-ITU (Total NOS Blockade) Q2->Res2 No (Just need to stop NO)

Figure 2: Decision matrix for selecting the appropriate NOS inhibitor based on experimental constraints.

Experimental Protocols

To validate the selectivity in your specific model, use the Griess Assay to measure accumulated Nitrite (


), the stable breakdown product of NO.
Protocol: Differential Inhibition Assay (Cell Culture)

Objective: Confirm iNOS-specific inhibition in LPS-stimulated macrophages (RAW 264.7) without affecting basal NO in endothelial cells (HUVEC).

Reagents:

  • LPS (Lipopolysaccharide)[8]

  • 1400W (Stock: 10 mM in water)

  • S-iPr-ITU (Stock: 10 mM in water)

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate RAW 264.7 cells (iNOS source) and HUVECs (eNOS source) in 96-well plates (

      
       cells/well).
      
    • Allow adherence for 24 hours.

  • Induction & Treatment:

    • RAW 264.7: Treat with LPS (1 µg/mL) to induce iNOS. Simultaneously add inhibitors (Dose curve: 1 nM to 100 µM).

    • HUVEC: Treat with Calcium Ionophore (A23187) to stimulate constitutive eNOS. Add inhibitors (Dose curve: 1 nM to 100 µM).

  • Incubation:

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of supernatant to a fresh plate.

    • Add 50 µL of Sulfanilamide solution; incubate 10 min in dark.

    • Add 50 µL of NED solution; incubate 10 min in dark.

  • Quantification:

    • Measure absorbance at 540 nm.

    • Calculate IC50.[2][8][9]

    • Expected Result: 1400W should inhibit RAW 264.7 cells at low nM concentrations but fail to inhibit HUVECs until very high µM concentrations. S-iPr-ITU will inhibit both equipotently.

References
  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[1] Journal of Biological Chemistry.

  • Southan, G. J., et al. (1996). "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity." British Journal of Pharmacology.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Parmentier, S., et al. (1999). "Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury." British Journal of Pharmacology.

  • Cayman Chemical. "S-isopropyl Isothiourea (hydrobromide) Product Information."

Sources

Technical Guide: Comparative Validation of S-Isopropyl-isothiourea (S-IPT) via Griess Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Isopropyl-isothiourea (S-IPT) represents a class of potent, competitive inhibitors of nitric oxide synthases (NOS). While historically significant for its high affinity for the inducible isoform (iNOS), researchers must carefully validate its activity against newer, highly selective alternatives like 1400W.

This guide provides a rigorous framework for validating S-IPT activity using the Griess assay. Unlike generic protocols, this document focuses on the comparative pharmacology of S-IPT and establishes a self-validating experimental system to distinguish true enzymatic inhibition from assay artifacts.

Part 1: Mechanistic Foundation & Signaling Logic

To validate S-IPT, one must understand the specific node it targets within the inflammatory cascade. S-IPT functions as an arginine analogue. It competes with L-arginine for the binding site on the iNOS dimer, preventing the oxidation of L-arginine to L-citrulline and Nitric Oxide (NO).

Because NO has a half-life of seconds, the Griess assay measures Nitrite (


) , the stable oxidation product of NO in aqueous solution.
Pathway Visualization

The following diagram illustrates the inflammatory signaling pathway in macrophages (e.g., RAW 264.7) and the precise intervention point of S-IPT.

iNOS_Pathway LPS LPS / IFN-γ (Stimulus) TLR4 TLR4 / Cytokine R LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS_DNA iNOS Transcription NFkB->iNOS_DNA iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_DNA->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO Arg L-Arginine Arg->iNOS_Enzyme Substrate S_IPT S-Isopropyl-isothiourea (INHIBITOR) S_IPT->iNOS_Enzyme Competitive Inhibition Nitrite Nitrite (NO₂⁻) (Griess Detection) NO->Nitrite Oxidation

Figure 1: Mechanism of Action. S-IPT competes with L-Arginine at the iNOS active site, halting the cascade before Nitrite formation.

Part 2: Comparative Performance Analysis

Before commencing validation, it is critical to benchmark S-IPT against standard alternatives. S-IPT is preferred when a balance of high potency and moderate selectivity is required, but it is not the most selective inhibitor available.

Table 1: Comparative Profile of NOS Inhibitors
CompoundTarget SelectivityPotency (iNOS IC50)StabilityRecommended Use Case
S-Isopropyl-isothiourea (S-IPT) iNOS > nNOS > eNOS ~10–30 nM High General iNOS screening; High-throughput assays.
1400W iNOS >>> eNOS/nNOS~7 nMModerateGold-standard for distinguishing iNOS vs. eNOS in complex tissues.
L-NMMA Non-selective (Pan-NOS)~1–5 µMHighPositive control for total NOS inhibition.
Aminoguanidine iNOS > eNOS~10–50 µMHighLegacy compound; less potent than S-IPT.

Key Insight for Validation: When validating S-IPT, L-NMMA should be used as a positive control (total block), and 1400W can be used as a comparator to verify that the observed effects are indeed iNOS-mediated and not due to off-target toxicity.

Part 3: The Self-Validating Experimental Protocol

This protocol uses RAW 264.7 murine macrophages. The "Self-Validating" aspect ensures that reduction in Griess signal is due to enzymatic inhibition, not cell death or chemical interference.

Phase A: Experimental Setup (The "Why" behind the "How")
  • Cell Culture: Use RAW 264.7 cells.

    • Constraint: Do not use cells beyond passage 15, as they lose NO-producing capability.

  • Media Selection: Phenol Red-Free DMEM is mandatory.

    • Reasoning: Phenol red absorbs at ~560nm, overlapping with the Griess reaction peak (540nm). Using standard media drastically reduces assay sensitivity.

  • Induction: Lipopolysaccharide (LPS) (100 ng/mL) ± Interferon-gamma (IFN-γ).

    • Reasoning: LPS alone induces iNOS, but IFN-γ maximizes the signal-to-noise ratio.

Phase B: Treatment Workflow

Step 1: Seeding Seed cells at


 cells/well in a 96-well plate. Allow adherence for 24 hours.

Step 2: Pre-Incubation (Critical for Competitive Inhibitors) Replace media with fresh Phenol Red-Free DMEM containing S-IPT at varying concentrations (0.1 nM to 10 µM).

  • Expert Tip: Add the inhibitor 30 minutes before LPS stimulation. Since S-IPT is a competitive inhibitor, establishing equilibrium at the active site before the enzyme is fully expressed and substrate demand peaks ensures maximum efficacy.

Step 3: Stimulation Add LPS (final

Comparative Hemodynamic Profiling: S-Isopropyl-isothiourea vs. S-Ethylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of therapeutics for vasodilatory shock (e.g., septic shock), the inhibition of Nitric Oxide Synthase (NOS) is a critical target. Excessive production of Nitric Oxide (NO) by the inducible isoform (iNOS) leads to pathological vasodilation and hypotension. However, the constitutive endothelial isoform (eNOS) is essential for maintaining homeostatic vascular tone and organ perfusion.

This guide compares S-ethylisothiourea (ETU) and S-isopropylisothiourea (IPT) . While both are potent isothiourea-based NOS inhibitors, they exhibit distinct hemodynamic profiles driven by their selectivity ratios. ETU is characterized by high potency but limited selectivity, often resulting in significant hypertension and reflex bradycardia. IPT, utilizing steric hindrance via the isopropyl group, offers an altered selectivity profile that modulates the hemodynamic response, though it requires careful dosing to avoid eNOS crossover.

Mechanistic Profile & Selectivity

Both compounds function as competitive inhibitors of L-arginine at the heme site of the NOS enzyme. However, the alkyl group attached to the sulfur atom dictates their fit within the substrate access channel.

S-Ethylisothiourea (ETU)
  • Structure: Short ethyl chain.

  • Binding: Fits deeply and tightly into the catalytic pockets of both iNOS and eNOS.

  • Potency: Extremely high (often nanomolar range).

  • Selectivity: Poor. ETU is a "pan-NOS" inhibitor in many physiological contexts. It inhibits eNOS almost as effectively as iNOS.

S-Isopropyl-isothiourea (IPT)
  • Structure: Branched isopropyl chain.

  • Binding: The steric bulk of the isopropyl group exploits subtle differences in the substrate channel size between iNOS (which is generally more accommodating) and eNOS.

  • Potency: Slightly lower potency than ETU but remains in the nanomolar/low micromolar range.

  • Selectivity: Improved iNOS selectivity compared to ETU. This reduces the immediate, sharp vasoconstriction associated with constitutive eNOS blockade in healthy vessels.

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition pathway and the divergence in selectivity.

NOS_Inhibition_Pathway L_Arg L-Arginine NOS_Enzyme NOS Enzyme (Heme Site) L_Arg->NOS_Enzyme Native Substrate NO_Prod Nitric Oxide (NO) NOS_Enzyme->NO_Prod Catalysis Vasodilation Vasodilation (cGMP Pathway) NO_Prod->Vasodilation Signaling ETU S-Ethylisothiourea (High Potency / Low Selectivity) ETU->NOS_Enzyme Strong Blockade (iNOS & eNOS) IPT S-Isopropyl-isothiourea (Steric Bulk / Moderate Selectivity) IPT->NOS_Enzyme Selective Blockade (Pref. iNOS)

Figure 1: Competitive inhibition of Nitric Oxide Synthase by isothiourea derivatives. ETU provides broad blockade, while IPT targets iNOS more preferentially.

Hemodynamic Performance Comparison

The clinical utility of these compounds depends on their ability to reverse hypotension (raise MAP) without causing excessive vasoconstriction that impairs cardiac output or tissue perfusion.

Mean Arterial Pressure (MAP)
  • ETU: Causes a rapid, dose-dependent increase in MAP in both normotensive and septic models. Due to significant eNOS inhibition, the pressor effect is steep, often leading to hypertension if not titrated precisely.

  • IPT: Increases MAP effectively in septic models. The rise in pressure is generally more gradual compared to ETU at equipotent doses, reflecting the reduced impact on constitutive NO release.

Heart Rate (HR)
  • ETU: Frequently associated with profound reflex bradycardia . The sharp rise in systemic vascular resistance (SVR) triggers the baroreceptor reflex, slowing the heart. This can be detrimental in shock states where cardiac output is already compromised.

  • IPT: While some bradycardia is observed (as with any vasoconstrictor), it is typically less pronounced than with ETU, preserving cardiac index better in some experimental models.

Vascular Resistance & Perfusion
  • ETU: Dramatically increases Systemic Vascular Resistance (SVR). This can lead to "splanchnic hypoperfusion"—where blood pressure looks good on the monitor, but the gut and kidneys are starving for oxygen because the vessels are clamped shut.

  • IPT: Offers a more balanced profile. By sparing some eNOS activity, it maintains better microvascular flow while still correcting the pathological vasodilation caused by iNOS.

Summary Data Table
ParameterS-Ethylisothiourea (ETU)S-Isopropyl-isothiourea (IPT)Clinical Implication
Primary Target iNOS & eNOS (Non-selective)iNOS (Moderate selectivity)ETU risks ischemic side effects.
Potency (IC50) ~10-20 nM~30-50 nMETU requires lower molar doses.
MAP Response Rapid, steep increaseControlled increaseIPT is easier to titrate.
Heart Rate Significant Reflex BradycardiaMild/Moderate BradycardiaIPT preserves Cardiac Output better.
Vascular Resistance High increase (Risk of ischemia)Moderate increaseIPT supports better organ perfusion.

Experimental Protocol: In Vivo Hemodynamic Assessment

To validate these effects, a rigorous in vivo protocol using anesthetized rats is the industry standard. This protocol ensures self-validating data by establishing a stable baseline before induction of sepsis and subsequent treatment.

Workflow Diagram

Experimental_Protocol Prep 1. Anesthesia & Cannulation (Carotid Artery / Jugular Vein) Stabilization 2. Stabilization (30 min) Baseline MAP/HR Recording Prep->Stabilization Induction 3. Sepsis Induction (LPS 10mg/kg i.v.) Stabilization->Induction Shock_State 4. Shock Confirmation (MAP drop > 20%) Induction->Shock_State Treatment 5. Drug Administration (ETU or IPT Bolus/Infusion) Shock_State->Treatment Monitoring 6. Data Acquisition (120 min) MAP, HR, Vascular Conductance Treatment->Monitoring

Figure 2: Standardized workflow for assessing hemodynamic efficacy of NOS inhibitors in endotoxemic rats.

Step-by-Step Methodology
  • Preparation: Anesthetize male Wistar rats (250-300g) with thiobutabarbital (Inactin, 120 mg/kg i.p.). This anesthetic is preferred for hemodynamic stability.

  • Cannulation:

    • Right Carotid Artery: Connect to a pressure transducer for real-time measurement of Systolic, Diastolic, and Mean Arterial Pressure (MAP).

    • Right Jugular Vein: Use for administration of fluids, LPS (lipopolysaccharide), and the test compounds (ETU/IPT).

  • Induction of Shock: Administer E. coli LPS (e.g., 10 mg/kg) as a slow bolus. Wait 60 minutes for iNOS expression and the development of hypotension (typically a fall in MAP of 20-30 mmHg).

  • Drug Administration:

    • Group A (ETU): Administer 0.1 - 1.0 mg/kg i.v.

    • Group B (IPT): Administer 0.3 - 3.0 mg/kg i.v. (Note the dose adjustment for potency).

  • Data Analysis: Calculate the percentage reversal of hypotension. Monitor for sudden drops in Heart Rate (indicative of baroreflex).

Safety & Toxicology Notes

  • Vasoconstriction: The primary safety concern with ETU is excessive vasoconstriction leading to renal failure or bowel necrosis.

  • Rebound Effect: Both agents have relatively short half-lives compared to irreversible inhibitors. Continuous infusion is often required for sustained effect.

  • Pro-inflammatory effects: Paradoxically, complete blockade of NO can sometimes exacerbate leukocyte adhesion (as NO is an inhibitor of platelet/leukocyte adhesion). IPT's selectivity helps mitigate this by preserving some endothelial NO.

References

  • Garvey, E. P., et al. (1994).1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry.

  • Southan, G. J., & Szabo, C. (1996).Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology.

  • Szabo, C., et al. (1994).Hemodynamic effects of S-isopropylisothiourea, a potent inhibitor of nitric oxide synthase, in endotoxin shock. European Journal of Pharmacology.

  • Boer, R., et al. (2000).The effect of potent and selective inhibitors of inducible nitric oxide synthase on the hemodynamic and survival in a rat model of sepsis. Critical Care Medicine.

Safety Operating Guide

S-Isopropyl-isothiourea: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

S-Isopropyl-isothiourea (typically handled as the hydrobromide salt, CAS: 2986-19-8) is a potent, non-selective inhibitor of Nitric Oxide Synthase (NOS). While invaluable for studying nitric oxide pathways in drug development, its disposal requires strict adherence to protocols due to its reproductive toxicity and potential to release toxic gases (sulfur oxides, hydrogen bromide) upon thermal decomposition or improper mixing.

This guide moves beyond generic "waste disposal" advice. It provides a chemically grounded workflow to ensure the safety of your personnel and the integrity of your laboratory's environmental compliance.

Hazard Characterization & Risk Assessment

Before disposal, the waste stream must be accurately characterized. S-Isopropyl-isothiourea is not just an irritant; it carries specific health risks that dictate the disposal container and PPE requirements.

Table 1: GHS Hazard Classification
Hazard ClassH-CodeDescriptionOperational Implication
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.CRITICAL: Pregnant personnel should not handle this waste. Double-bagging is mandatory.
Acute Toxicity (Oral)H302Harmful if swallowed.Do not dispose of in open trash; strict segregation from biomedical waste.
IrritantH315, H319Causes skin and serious eye irritation.Standard Nitrile gloves (minimum 0.11mm) and safety goggles required.
STOT - SEH335May cause respiratory irritation.All transfer/disposal operations must occur inside a fume hood.

Source: ECHA Registration Dossier [1]

Chemical Compatibility & Segregation Logic

Expert Insight: The most common disposal error with isothioureas is accidental mixing with incompatible streams. Understanding the chemistry prevents accidents.

  • Incompatibility with Strong Bases:

    • Mechanism: S-Isopropyl-isothiourea salts are stable in acidic or neutral conditions. However, exposure to strong bases (pH > 10) can catalyze hydrolysis, potentially liberating isopropyl mercaptan (strong stench) or free isothiourea bases which are less stable.

    • Action: Never mix this waste with alkaline lysis buffers or sodium hydroxide waste streams.

  • Incompatibility with Strong Oxidizers:

    • Mechanism: Reaction with strong oxidizers (e.g., permanganates, hypochlorites/bleach) can lead to rapid oxidative desulfurization. This is exothermic and generates sulfur oxide fumes.

    • Action: Segregate strictly from oxidative waste streams.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Residual Powder)

Applicable for: Expired reagent, spilled solids, or weighing boat residues.

  • Containment: Transfer the solid material into a chemically resistant, wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Attach a hazardous waste label immediately.

    • Must state: "Toxic Solid, Organic, N.O.S. (Contains S-Isopropyl-isothiourea)."

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to prevent particulate dispersion during transport.

  • Destruction Method: This stream must be routed for high-temperature incineration equipped with a scrubber to neutralize hydrogen bromide and sulfur oxides [2].

B. Liquid Waste (Reaction Mixtures & Supernatants)

Applicable for: HPLC waste, cell culture media containing inhibitor.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Water, DMSO, Ethanol) is compatible with the waste drum.

  • pH Check: Verify the pH is < 9.0. If the solution is strongly alkaline, neutralize carefully with dilute acetic acid or HCl before adding to the waste drum to prevent decomposition/odor.

  • Segregation: Pour into the "Halogenated Organic Solvent" waste stream if organic solvents are present. If in aqueous buffer, use "Toxic Aqueous Waste."

    • Note: Even though the molecule itself contains Halogens (Bromide salt), small aqueous volumes often go to aqueous waste. However, due to the sulfur content, Halogenated/Sulfur-bearing waste streams are the safest default to ensure incineration rather than wastewater treatment.

C. Contaminated Debris (PPE & Sharps)
  • Sharps: Needles used to inject the inhibitor must go into a rigid Biohazard/Sharps container, usually destined for incineration.

  • Soft Waste: Gloves and paper towels contaminated with the substance should be treated as hazardous chemical waste, not regular trash. Bag separately and label as "Debris contaminated with S-Isopropyl-isothiourea."

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of S-Isopropyl-isothiourea waste.

DisposalWorkflow Start Waste Generation: S-Isopropyl-isothiourea StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated PPE/Debris StateCheck->Debris ContainerSolid Place in HDPE/Glass Jar Solid->ContainerSolid Bagging Double Bag (4 mil) ContainerSolid->Bagging LabelSolid Label: Toxic Solid Organic Bagging->LabelSolid EHS EHS / Incineration Service LabelSolid->EHS SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic (DMSO/EtOH) SolventCheck->Organic Aqueous Aqueous Buffer SolventCheck->Aqueous StreamOrg Stream: Halogenated Organic Organic->StreamOrg PHCheck Check pH < 9 Aqueous->PHCheck StreamAq Stream: Toxic Aqueous PHCheck->StreamAq StreamOrg->EHS StreamAq->EHS BagDebris Bag Separately (Do not autoclave) Debris->BagDebris BagDebris->EHS

Figure 1: Decision logic for segregating S-Isopropyl-isothiourea waste streams based on physical state and solvent composition.

Emergency Contingency: Spill Management

In the event of a spill, immediate action is required to prevent exposure and facility contamination.

  • Evacuate & Ventilate: If the spill is significant (>10g) or outside a hood, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P95/N95 respirator (if powder is airborne).

  • Dry Spill Protocol:

    • Do not sweep vigorously (creates dust).

    • Cover with wet paper towels to dampen the powder.

    • Scoop into a waste container.

    • Clean area with a mild detergent solution. Avoid bleach.

  • Wet Spill Protocol:

    • Absorb with an inert material (Vermiculite or Sand).

    • Do not use combustible materials like sawdust if mixed with oxidizers.

    • Collect in a hazardous waste container.

References

  • European Chemicals Agency (ECHA). S-isopropylisothiourea hydrobromide - Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76036, S-Isopropylisothiourea. Retrieved from [Link]

  • Sigma-Aldrich.Safety Data Sheet: S-Isopropylisothiourea hydrobromide. Retri

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